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Compound of Interest

Compound Name: Bromonitromethane

Cat. No.: B042901 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of

bromonitromethane as a versatile C1 synthon in enantioselective synthesis. The protocols

detailed herein are aimed at professionals in the fields of organic chemistry, medicinal

chemistry, and drug development, offering methodologies for the asymmetric construction of

valuable chiral building blocks.

Introduction
Bromonitromethane (CH₂BrNO₂) is a valuable reagent in organic synthesis, serving as a

precursor for the installation of a nitro group and a bromine atom, or as a nitromethyl anion

equivalent. Its application in enantioselective catalysis has opened avenues for the synthesis of

complex, enantioenriched molecules, which are crucial in the development of pharmaceuticals

and other biologically active compounds. This document outlines key enantioselective

transformations involving bromonitromethane, including aza-Henry reactions, Michael

additions for cyclopropanation, and Henry reactions, complete with detailed protocols and

comparative data.

Enantioselective Aza-Henry (Nitro-Mannich)
Reaction

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b042901?utm_src=pdf-interest
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The enantioselective aza-Henry reaction of bromonitromethane with imines provides a

powerful method for the synthesis of chiral β-amino-α-bromo nitroalkanes. These products are

valuable intermediates, readily convertible to important building blocks like vicinal diamines and

α-amino acids.

A significant challenge in this area has been the incompatibility of bromonitromethane with

solid bases and the difficulty in achieving high enantioselectivity with aliphatic imines. Recent

advancements using homogeneous bifunctional organocatalysts have addressed these issues,

enabling access to either enantiomer of the product with high efficiency.[1][2]

Key Features:
Catalyst: Homogeneous bifunctional Brønsted base/acid catalysts, such as (R,R)-PBAM and

its pseudoenantiomer (S,S)-PBAM, are highly effective.[1]

Substrates: The methodology is particularly successful for N-Boc protected aldimines derived

from aliphatic aldehydes.[1]

Products: Yields β-amino-α-bromo nitroalkanes, which can be further transformed into non-

proteinogenic α-amino amides.[1]

Quantitative Data Summary

Entry
Aldehyde
Derivative
(Substrate)

Catalyst
(mol%)

Yield (%) ee (%) Reference

1 n-Hexanal
(R,R)-PBAM

(5)
94 81

2
Isovaleraldeh

yde

(R,R)-PBAM

(5)
91 86

3

3-

Phenylpropio

naldehyde

(R,R)-PBAM

(5)
87 90

4

Cyclohexane

carboxaldehy

de

(R,R)-PBAM

(5)
92 88
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Experimental Protocol: Enantioselective Aza-Henry
Reaction of an Aliphatic N-Boc Imine
This protocol is adapted from Johnston, J. N. et al., ACS Catal.2015, 5 (11), 6559-6562. and

Org. Synth.2017, 94, 147.

Materials:

N-Boc imine precursor (α-amido sulfone)

(1R,2R)-N¹,N²-bis[4-(1-pyrrolidinyl)-2-quinolinyl]-1,2-cyclohexanediamine ((R,R)-PBAM)

Bromonitromethane

Toluene, anhydrous

Argon or Nitrogen gas

Procedure:

To a dry 250-mL round-bottomed flask equipped with a magnetic stir bar and under an inert

atmosphere (Argon), add the N-Boc imine precursor (e.g., from 4-benzyloxybenzaldehyde,

21.9 mmol, 1.0 equiv) and the (R,R)-PBAM catalyst (1.10 mmol, 0.05 equiv).

Add anhydrous toluene (120 mL) to dissolve the solids.

Cool the reaction mixture to -20 °C in a suitable cooling bath.

Add bromonitromethane (26.1 mmol, 1.2 equiv) dropwise to the cooled solution.

Stir the reaction at -20 °C and monitor its progress by TLC or LC-MS. The reaction is

typically complete within 24 hours.

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride

solution.

Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

The crude product can be purified by filtration through a plug of silica gel, eluting with a

mixture of hexanes and ethyl acetate, to afford the desired β-amino-α-bromo nitroalkane.

Logical Workflow for α-Amino Amide Synthesis

Aliphatic Aldehyde α-Amido Sulfone
(Stable Imine Precursor)

BocNH₂, NaSO₂Tol N-Boc Imine
(Generated in situ)

Base β-Amino-α-bromo
Nitroalkane

Bromonitromethane,
Chiral Catalyst

α-Amino Amide

Umpolung Amide
Synthesis (UmAS)

Click to download full resolution via product page

Caption: Workflow for the synthesis of α-amino amides from aliphatic aldehydes.

Enantioselective Michael Addition-Initiated
Cyclopropanation
The reaction of bromonitromethane with electron-deficient alkenes, such as β,γ-unsaturated

α-ketoesters or cyclic enones, can be catalyzed by chiral organocatalysts to afford highly

functionalized nitrocyclopropanes in a domino Michael addition/intramolecular alkylation

sequence. This transformation is valuable for constructing strained ring systems with high

stereocontrol.

Key Features:
Catalysts: Chiral monosulfonated diamines and other bifunctional organocatalysts are

effective.

Substrates: β,γ-Unsaturated α-ketoesters and cyclic enones (e.g., cyclohexenone,

cycloheptenone) are suitable Michael acceptors.

Products: Provides access to densely functionalized, enantioenriched nitrocyclopropanes.

Quantitative Data Summary
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Entry Substrate Catalyst Yield (%) ee (%) Reference

1

Ethyl 2-oxo-

4-phenylbut-

3-enoate

Cinchona-

derived

thiourea

89 96

2
Cyclohex-2-

enone

Monosulfonat

ed 1,2-

diphenyletha

ne-1,2-

diamine

95 98

3
Cyclohept-2-

enone

Monosulfonat

ed 1,2-

diphenyletha

ne-1,2-

diamine

93 97

4
Cyclopent-2-

enone

Monosulfonat

ed 1,2-

diphenyletha

ne-1,2-

diamine

85 70

Experimental Protocol: Organocatalytic
Cyclopropanation of a Cyclic Enone
This protocol is a general representation based on the work of Yan, M. et al., Org. Lett.2010, 12

(11), 2544–2547.

Materials:

Cyclic enone (e.g., cyclohex-2-enone)

Bromonitromethane

Chiral monosulfonated diamine catalyst

N-Methylmorpholine (NMM)
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Benzoic acid

Toluene/Dichloromethane solvent mixture

Procedure:

To a vial, add the chiral monosulfonated diamine catalyst (0.02 mmol, 10 mol%), benzoic

acid (0.04 mmol, 20 mol%), and the cyclic enone (0.2 mmol, 1.0 equiv).

Add the toluene/dichloromethane (7/3, v/v) solvent mixture (0.5 mL).

Stir the mixture at room temperature for 10 minutes.

Add bromonitromethane (0.24 mmol, 1.2 equiv) followed by N-methylmorpholine (0.25

mmol, 1.25 equiv).

Stir the reaction at room temperature for the specified time (typically 24-48 hours),

monitoring by TLC.

Upon completion, directly load the reaction mixture onto a silica gel column for purification by

flash chromatography to isolate the nitrocyclopropane product.

Reaction Pathway: Domino Michael-Alkylation
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Click to download full resolution via product page

Caption: Domino Michael addition-alkylation pathway for nitrocyclopropane synthesis.

Enantioselective Henry (Nitroaldol) Reaction
The direct catalytic enantioselective Henry reaction between bromonitromethane and

aldehydes is a straightforward method to produce chiral 2-bromo-2-nitroalkan-1-ols. These

compounds are not only biologically active but also serve as versatile synthetic intermediates.

Copper(II)-based catalytic systems have proven particularly effective for this transformation.

Key Features:
Catalyst: A system composed of copper(II) acetate and a chiral camphor-derived amino

pyridine ligand provides high yields and enantioselectivities.

Substrates: The reaction is general for a broad range of aromatic, heteroaromatic, aliphatic,

and unsaturated aldehydes.

Advantages: This method offers a direct route to bromonitroalkanols, avoiding the pre-

formation and subsequent bromination of nitroalcohols.
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Quantitative Data Summary

Entry Aldehyde
Catalyst
Loading
(mol%)

Yield (%) ee (%) Reference

1
Benzaldehyd

e
5 95 92

2

4-

Nitrobenzalde

hyde

5 98 94

3

2-

Naphthaldehy

de

5 96 91

4

Cyclohexane

carboxaldehy

de

5 85 88

5
Cinnamaldeh

yde
5 92 90

Experimental Protocol: Copper-Catalyzed
Enantioselective Henry Reaction
This protocol is based on the procedure described by Blay, G. et al., Chem. Commun., 2008,

4445-4447.

Materials:

Aldehyde

Bromonitromethane

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

Chiral camphor-derived amino pyridine ligand

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b042901?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isopropanol (i-PrOH)

N,N-Diisopropylethylamine (DIPEA)

Procedure:

In a reaction tube, dissolve copper(II) acetate monohydrate (0.01 mmol, 5 mol%) and the

chiral amino pyridine ligand (0.011 mmol, 5.5 mol%) in isopropanol (0.5 mL).

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.

Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

Add bromonitromethane (0.4 mmol, 2.0 equiv) followed by DIPEA (0.02 mmol, 10 mol%).

Stir the reaction mixture at that temperature until the aldehyde is consumed (monitored by

TLC).

Quench the reaction with a saturated solution of NH₄Cl.

Extract the product with dichloromethane.

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography on silica gel to obtain the 2-bromo-2-

nitroalkan-1-ol.

Catalytic Cycle for the Henry Reaction
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Caption: Simplified catalytic cycle for the Cu-catalyzed Henry reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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